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Compound of Interest

Compound Name: 4-Piperidin-4-ylphenol

Cat. No.: B1354522

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, experimentally-derived spectroscopic data (NMR, IR, MS) for 4-
Piperidin-4-ylphenol is not readily available in public databases. The following guide presents
a representative, theoretical dataset based on established principles of spectroscopy and data
from structurally analogous compounds. This information is intended for illustrative and
research planning purposes. All experimental protocols are generalized procedures and should
be adapted and optimized for specific laboratory conditions and instrumentation.

Introduction

4-Piperidin-4-ylphenol is a heterocyclic compound of significant interest in medicinal
chemistry and drug development due to its structural resemblance to various biologically active
molecules. The piperidine and phenol moieties are common pharmacophores, and their
combination in this scaffold presents a unique platform for the design of novel therapeutic
agents. Accurate characterization of this molecule is paramount, and spectroscopic techniques
such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) are indispensable for its structural elucidation and purity assessment. This
guide provides a detailed overview of the expected spectroscopic data and the methodologies
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 4-Piperidin-4-ylphenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4-Piperidin-4-ylphenol

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.10 d 2H Ar-H (ortho to OH)
~6.75 d 2H Ar-H (meta to OH)
Piperidine-H (axial,
~3.10 m 2H
C2/C6)
Piperidine-H
~2.70 m 2H _
(equatorial, C2/C6)
~2.50 m 1H Piperidine-H (C4)
Piperidine-H (axial,
~1.75 m 2H
C3/C5)
Piperidine-H
~1.60 m 2H _
(equatorial, C3/C5)
(variable) brs 1H N-H
(variable) S 1H O-H

Solvent: DMSO-ds

Table 2: Predicted *3C NMR Spectroscopic Data for 4-Piperidin-4-ylphenol
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Chemical Shift (8) ppm Assignment

~156.0 Ar-C (C-OH)

~135.0 Ar-C (C-piperidine)
~128.0 Ar-CH (ortho to OH)
~115.0 Ar-CH (meta to OH)
~45.0 Piperidine-CHz (C2/C6)
~42.0 Piperidine-CH (C4)
~32.0 Piperidine-CHz (C3/C5)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Piperidin-4-ylphenol

Wavenumber (cm~?)

Intensity

Assighment

O-H stretch (phenol), N-H

3400-3200 Broad, Strong o

stretch (piperidine)
3100-3000 Medium Aromatic C-H stretch

) Aliphatic C-H stretch

2950-2800 Medium-Strong o

(piperidine)
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1230 Strong C-O stretch (phenol)
~1170 Medium C-N stretch (piperidine)

para-disubstituted C-H bend
~830 Strong

(out-of-plane)

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for 4-Piperidin-4-ylphenol

m/z Relative Intensity (%) Assignment

177 100 [M]* (Molecular lon)
178 12 [M+1]*

160 20 [M-NHs]*

148 30 [M-C2Hs]*

107 60 [HOCeH4CH2]*

94 40 [CeHsOH]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-

Piperidin-4-ylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 4-Piperidin-4-ylphenol is dissolved in ~0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube. Tetramethylsilane
(TMS) is used as an internal standard (0O ppm).

'H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate
signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required.
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Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, typically with Electron lonization (El) or Electrospray
lonization (ESI) capabilities.

o Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently
volatile, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a
suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

o Data Acquisition (EI): In EI mode, a standard electron energy of 70 eV is used to induce
fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a
relevant mass range (e.g., m/z 40-500).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a target compound like 4-Piperidin-4-ylphenol.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Piperidin-4-ylphenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354522#spectroscopic-data-nmr-ir-ms-for-4-
piperidin-4-ylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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